N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
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Overview
Description
“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide” is a chemical compound . It is related to a class of compounds known as piperazine derivatives . These compounds have been studied for their potential therapeutic effects .
Synthesis Analysis
The synthesis of similar piperazine derivatives has been reported in the literature . The synthetic sequence often involves reacting a starting compound with various reagents to afford the desired product . The product is then purified and characterized by techniques such as NMR and LC/MS .Molecular Structure Analysis
The molecular structure of similar piperazine derivatives has been confirmed by techniques such as 1H NMR, 13C NMR, and LC/MS . These techniques provide information about the atomic connectivity and arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar piperazine derivatives have been studied . For example, docking simulations of some piperazine derivatives towards certain enzymes showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .Physical and Chemical Properties Analysis
The physical and chemical properties of similar piperazine derivatives have been analyzed using in silico studies . These studies often involve docking and molecular dynamics simulations, as well as absorption, distribution, metabolism, and excretion (ADME) calculations .Scientific Research Applications
Synthesis and Chemical Reactivity
N-(2-((4-(4-Methoxyphenyl)Piperazin-1-yl)Sulfonyl)Ethyl)Furan-2-Carboxamide is involved in the synthesis of novel chemical compounds with potential therapeutic applications. For instance, it has been used in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). These compounds have been evaluated as cyclooxygenase-1/2 inhibitors, providing insights into their potential pharmacological properties.
Catalytic Applications
Research has shown that derivatives of this compound can serve as highly enantioselective Lewis basic catalysts for chemical reactions such as the hydrosilylation of N-aryl imines. This catalytic activity is particularly notable in compounds where the arene sulfonyl group is critical for achieving high enantioselectivity, offering up to 99% yields and enantioselectivities up to 97% for a broad range of substrates (Zhouyu Wang, M. Cheng, Pengcheng Wu, Siyu Wei, & Jian Sun, 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, through a process that involves binding affinity . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with the receptors is analyzed through in silico docking and molecular dynamics simulations .
Biochemical Pathways
The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with the alpha1-adrenergic receptors affects these biochemical pathways.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are identified through calculations . These properties impact the bioavailability of the compound, influencing its therapeutic potential. The results highlight six compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The result of the compound’s action is the potential treatment of various neurological conditions . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs . The compound’s interaction with the alpha1-adrenergic receptors could potentially influence the treatment of these conditions.
Safety and Hazards
Future Directions
Future research could focus on further exploring the therapeutic potential of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide” and similar compounds. This could involve more in-depth in silico, in vitro, and in vivo studies to better understand their mechanisms of action, efficacy, and safety profile .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-25-16-6-4-15(5-7-16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-3-2-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBWYYYNAYHLHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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